molecular formula C18H14ClNO3S B2814131 (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide CAS No. 518332-74-6

(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide

Katalognummer: B2814131
CAS-Nummer: 518332-74-6
Molekulargewicht: 359.82
InChI-Schlüssel: OYRYTBCQYPMIEK-JZJYNLBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is a naphthoquinone-derived sulfonamide characterized by a Z-configuration imine group bridging the naphthalene core and a 4-ethylbenzenesulfonamide moiety. Its structure features a 3-chloro substituent on the naphthoquinone ring and a 4-ethyl group on the benzene sulfonamide, distinguishing it from related derivatives with varying sulfonamide substituents (e.g., chloro, dichloro, or ethoxy groups) .

Eigenschaften

IUPAC Name

(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S/c1-2-12-7-9-13(10-8-12)24(22,23)20-17-11-16(19)18(21)15-6-4-3-5-14(15)17/h3-11H,2H2,1H3/b20-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRYTBCQYPMIEK-JZJYNLBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, 3-chloro-4-hydroxynaphthalene, is subjected to oxidation to form 3-chloro-4-oxonaphthalene.

    Formation of the Ylidene Intermediate: The oxonaphthalene derivative is then reacted with an appropriate amine to form the ylidene intermediate.

    Sulfonamide Formation: The ylidene intermediate is reacted with 4-ethylbenzenesulfonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the sulfonamide group, potentially leading to the formation of amine derivatives.

    Substitution: The chloro substituent on the naphthalene ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidized Derivatives: Various quinones and hydroxy derivatives.

    Reduced Derivatives: Amine derivatives.

    Substituted Derivatives: A wide range of substituted naphthalene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its sulfonamide group is known for its antibacterial properties, and the compound is studied for its potential to inhibit specific enzymes or receptors.

Industry

In industry, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The naphthalene ring can intercalate with DNA, potentially leading to anticancer properties. The chloro substituent can enhance the compound’s binding affinity to its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Compounds

The target compound shares a common naphthoquinone-imine scaffold with several analogs, differing primarily in the sulfonamide substituents. Key structural analogs include:

Compound Name Sulfonamide Substituent Molecular Weight (g/mol) Key Structural Features
(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide (Target) 4-Ethylbenzene 388.84* Ethyl group enhances lipophilicity
N-(3-(1H-tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)-4-chlorobenzenesulfonamide (35) 4-Chlorobenzene 434.01 Electron-withdrawing Cl improves reactivity
N-(3-(1H-tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)-3,4-dichlorobenzenesulfonamide (36) 3,4-Dichlorobenzene 467.98 Dual Cl groups increase steric bulk
N-(3-(1H-tetrazol-5-ylthio)-4-hydroxynaphthalen-1-yl)benzenesulfonamide (37) Unsubstituted benzene 400.06 Simplest analog with no substituents
(Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethoxybenzenesulfonamide (Commercial analog) 4-Ethoxybenzene 404.84* Ethoxy group improves solubility

*Calculated based on molecular formula.

Key Observations :

  • Electron-Donating vs.
  • Steric Effects : Dichloro substituents (e.g., 36 ) introduce greater steric hindrance, which may influence binding to biological targets like the proteasome .
  • Solubility : The ethoxy group in the commercial analog () likely improves aqueous solubility relative to the ethyl group in the target compound .
Physicochemical Data
Compound Melting Point (°C) HPLC Purity (%) Yield (%)
Target* N/A N/A N/A
35 180.9 (dec.) 98 81.6
36 174.4 (dec.) 97 84.8
37 154.8 (dec.) 92 78.9
Commercial N/A N/A N/A

Key Trends :

  • Melting Points : Chlorinated derivatives (35 , 36 ) exhibit higher decomposition temperatures, likely due to stronger intermolecular interactions (e.g., halogen bonding) .
  • Purity : HPLC purity correlates with substituent complexity, with dichloro derivative 36 achieving 97% purity despite higher synthetic yield .

Q & A

Q. What are the standard synthetic routes for (Z)-N-(3-chloro-4-oxonaphthalen-1(4H)-ylidene)-4-ethylbenzenesulfonamide?

The compound is synthesized via condensation of 3-chloro-4-oxonaphthalen-1(4H)-one with 4-ethylbenzenesulfonamide under acidic conditions (e.g., HCl or H2SO4) in a polar aprotic solvent like DMF. Reaction optimization involves controlling temperature (80–100°C) and stoichiometric ratios (1:1.2 molar ratio of ketone to sulfonamide). Post-reaction purification employs column chromatography (hexane/ethyl acetate gradient) to isolate the Z-isomer, confirmed by NOESY NMR for stereochemical assignment .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H/13C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–8.3 ppm) and carbon frameworks (e.g., sulfonamide S=O at ~130 ppm).
  • HRMS : Confirms molecular weight (e.g., [M+H]+ calculated for C18H15ClNO3S: 360.0463).
  • HPLC : Assesses purity (>95% by reverse-phase C18 column, 40% CH3CN/0.1% TFA gradient, retention time ~10–12 min) .

Q. How is crystallographic data obtained and refined for this compound?

Single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves the Z-configuration. SHELXL refines structures using Full-matrix least-squares on F², with R1 < 0.05. ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for proteasome inhibition?

  • Substituent Variation : Replace the 4-ethyl group with electron-withdrawing (e.g., -NO2) or bulky (e.g., -CF3) groups to modulate binding to the proteasome’s β5 subunit.
  • Bioassay : Measure IC50 values using fluorogenic substrates (e.g., Suc-LLVY-AMC) in cell lysates. Compare inhibition kinetics (Ki) via Lineweaver-Burk plots .
  • Computational Docking : AutoDock Vina predicts binding poses using SHELX-refined crystallographic data (PDB: 4R3O) .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Validation : Confirm compound stability in assay buffers (pH 7.4, 37°C) via LC-MS.
  • Orthogonal Assays : Compare fluorescence-based proteasome activity with Western blotting for polyubiquitinated protein accumulation.
  • Batch Reproducibility : Re-synthesize batches under controlled conditions (e.g., inert atmosphere) to exclude oxidation byproducts .

Q. What computational methods elucidate electronic properties relevant to reactivity?

  • Multiwfn Analysis : Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions (e.g., sulfonamide S=O as H-bond acceptors).
  • DFT Optimization : B3LYP/6-31G* optimizes geometry and computes frontier orbitals (HOMO-LUMO gap ~4.5 eV, indicating moderate reactivity) .

Q. How to analyze tautomeric equilibria in solution?

  • Variable-Temperature NMR : Monitor chemical shift changes (e.g., NH proton at δ 10.6 ppm broadening at 60°C) to detect keto-enol tautomerism.
  • UV-Vis Spectroscopy : Track λmax shifts (e.g., 255 nm to 280 nm) in DMSO vs. aqueous buffers to infer tautomer prevalence .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.